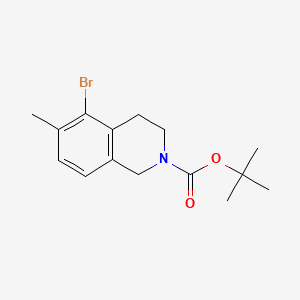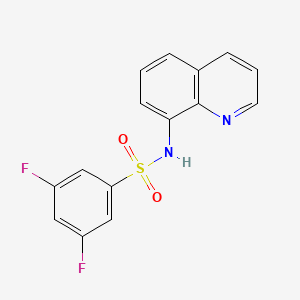
3,5-difluoro-N-(quinolin-8-yl)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-difluoro-N-(quinolin-8-yl)benzene-1-sulfonamide is a compound that belongs to the class of fluorinated quinolines. These compounds are known for their unique properties and significant biological activities. The incorporation of fluorine atoms into the quinoline structure enhances the biological activity and provides unique properties to the compound .
Preparation Methods
The synthesis of 3,5-difluoro-N-(quinolin-8-yl)benzene-1-sulfonamide involves several steps. One common method includes the nucleophilic substitution of fluorine atoms and cross-coupling reactions. The reaction conditions often involve the use of organometallic compounds and cyclization reactions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
3,5-difluoro-N-(quinolin-8-yl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where fluorine atoms are replaced by other nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3,5-difluoro-N-(quinolin-8-yl)benzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of various fluorinated quinoline derivatives.
Biology: The compound exhibits significant antibacterial, antineoplastic, and antiviral activities.
Industry: The compound is used in the production of liquid crystals and cyanine dyes.
Mechanism of Action
The mechanism of action of 3,5-difluoro-N-(quinolin-8-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The incorporation of fluorine atoms enhances its ability to inhibit various enzymes, leading to its antibacterial and antineoplastic activities . The exact molecular targets and pathways may vary depending on the specific application.
Comparison with Similar Compounds
3,5-difluoro-N-(quinolin-8-yl)benzene-1-sulfonamide can be compared with other fluorinated quinolines, such as:
Fluoroquine: Known for its antimalarial activity.
Mefloquine: Another antimalarial drug with a similar quinoline structure.
Brequinar®: An antineoplastic drug used in transplantation medicine. The uniqueness of this compound lies in its specific substitution pattern and the presence of both fluorine and sulfonamide groups, which contribute to its distinct biological activities.
Properties
Molecular Formula |
C15H10F2N2O2S |
|---|---|
Molecular Weight |
320.3 g/mol |
IUPAC Name |
3,5-difluoro-N-quinolin-8-ylbenzenesulfonamide |
InChI |
InChI=1S/C15H10F2N2O2S/c16-11-7-12(17)9-13(8-11)22(20,21)19-14-5-1-3-10-4-2-6-18-15(10)14/h1-9,19H |
InChI Key |
WZFBMTIWOZGMMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)NS(=O)(=O)C3=CC(=CC(=C3)F)F)N=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


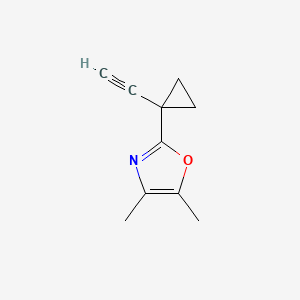
![2-{[(Tert-butoxy)carbonyl]amino}-8,8-difluorodispiro[3.1.3^{6}.1^{4}]decane-2-carboxylicacid](/img/structure/B13578062.png)
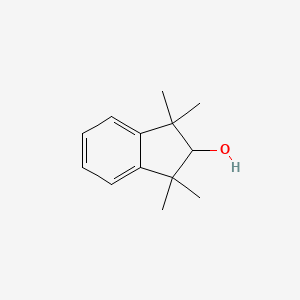
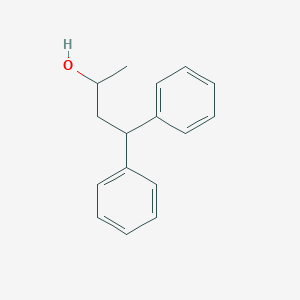

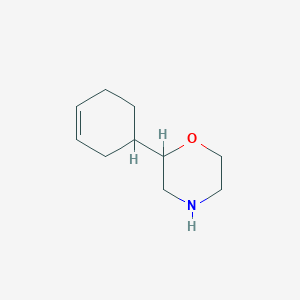
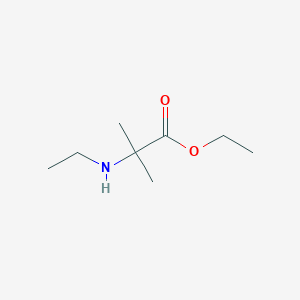

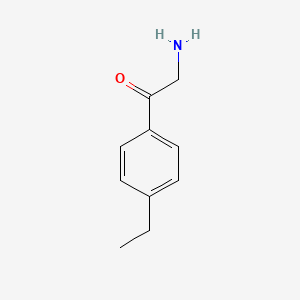
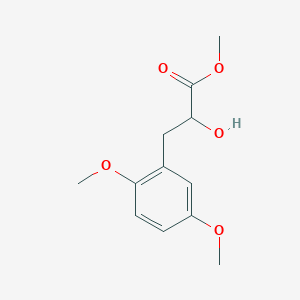
![N-[(2,4-dichlorophenyl)methyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide](/img/structure/B13578126.png)
![1-[(Tert-butyldimethylsilyl)oxy]hexan-3-one](/img/structure/B13578133.png)
